2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
Overview
Description
2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Metal Complexes
2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine has been utilized in synthesizing novel pentadentate amine/imine ligands with a hexahydropyrimidine core. These ligands have been shown to act as pentadentate towards a series of first-row transition metal complexes, including Ni2+, Fe2+, Zn2+, Cu2+, but tridentate towards Mn2+ in corresponding dibromido complex. This highlights its potential in coordinating with various metals for potential applications in catalysis and materials science (Schmidt, Wiedemann, & Grohmann, 2011).
Biological Activity Studies
Another notable application is in the synthesis of aroylthioureas containing 2-chloro-5-methylpyridine moiety. These compounds, synthesized efficiently by one-pot reaction, have shown preliminary biological activities, indicating fungicidal and plant growth regulative properties (Liu Chang-chun, 2013).
Intermediates in Pharmaceutical Synthesis
Additionally, it plays a crucial role as an intermediate in the synthesis of αVβ3 integrin antagonists, highlighting its importance in pharmaceutical research (Hartner et al., 2004).
Structural Studies in Crystallography
In crystallography, derivatives of this compound, such as 1-(4-Methylpyridin-2-yl)thiourea, have been studied for their polymorphic forms and molecular structures. These studies offer insights into intermolecular hydrogen bonding patterns and the geometry of molecules, which are critical in the design of new materials and drugs (Böck et al., 2020).
Asymmetric Synthesis
It has also been used in enantioselective direct asymmetric reductive amination of ketones, including 2-acetyl-6-substituted pyridines, indicating its role in producing chiral amines, which are valuable in asymmetric synthesis and pharmaceuticals (Yamada, Azuma, & Yamano, 2021).
Properties
IUPAC Name |
2-methyl-2-(5-methylpyridin-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-4-5-9(12-6-8)10(2,3)7-11/h4-6H,7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKULGLCNMYBSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(C)(C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704613 | |
Record name | 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929022-01-5 | |
Record name | 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2-(5-methylpyridin-2-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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